molecular formula C9H8IN B13470728 5-Iodo-2,3-dimethylbenzonitrile

5-Iodo-2,3-dimethylbenzonitrile

Cat. No.: B13470728
M. Wt: 257.07 g/mol
InChI Key: QPORTOLFKHOAGQ-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dimethylbenzonitrile is an organic compound with the molecular formula C9H8IN It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the 5-position and two methyl groups at the 2- and 3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,3-dimethylbenzonitrile typically involves the iodination of 2,3-dimethylbenzonitrile. One common method is the Sandmeyer reaction, where 2,3-dimethylbenzonitrile is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2,3-dimethylbenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 5-amino-2,3-dimethylbenzonitrile when using ammonia.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include the corresponding amines or alkanes.

    Coupling: Biaryl compounds are the major products.

Scientific Research Applications

5-Iodo-2,3-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Iodo-2,3-dimethylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3,5-dimethylbenzonitrile
  • 2-Iodo-3,4-dimethylbenzonitrile
  • 5-Iodo-m-xylene

Uniqueness

5-Iodo-2,3-dimethylbenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions compared to other isomers. This unique structure can lead to different chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

5-iodo-2,3-dimethylbenzonitrile

InChI

InChI=1S/C9H8IN/c1-6-3-9(10)4-8(5-11)7(6)2/h3-4H,1-2H3

InChI Key

QPORTOLFKHOAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C#N)I

Origin of Product

United States

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